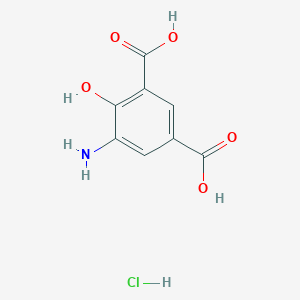
5-氨基-4-羟基间苯二甲酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride: is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of isophthalic acid, which is widely used in the production of polymers, resins, and pharmaceuticals.
科学研究应用
Chemistry: In chemistry, 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride is used as a building block for the synthesis of various organic compounds. It is also used in the development of new materials with unique properties.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: In medicine, 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride has potential therapeutic applications. It is being investigated for its role in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique chemical properties make it suitable for use in various industrial processes, including the manufacture of high-performance materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride typically involves the nitration of isophthalic acid, followed by reduction and hydrolysis. The nitration step introduces a nitro group, which is then reduced to an amino group. The final step involves the hydrolysis of the ester to yield the desired compound.
Industrial Production Methods: Industrial production methods for 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and industrial applications.
化学反应分析
Types of Reactions: 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters.
作用机制
The mechanism of action of 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other molecules. These interactions can modulate enzyme activity and influence various biochemical pathways.
相似化合物的比较
- 2-Amino-5-hydroxyterephthalic acid hydrochloride
- Aminolevulinic acid
- Hexaminolevulinate
Comparison: 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride is unique due to its specific arrangement of functional groups, which confer distinct chemical propertiesFor instance, while aminolevulinic acid is primarily used in photodynamic therapy, 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride is more versatile, with applications spanning chemistry, biology, medicine, and industry .
属性
IUPAC Name |
5-amino-4-hydroxybenzene-1,3-dicarboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5.ClH/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14;/h1-2,10H,9H2,(H,11,12)(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJOAPBZDYQRLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
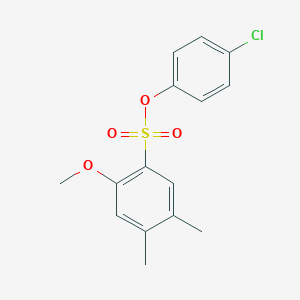
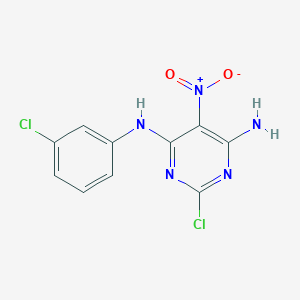
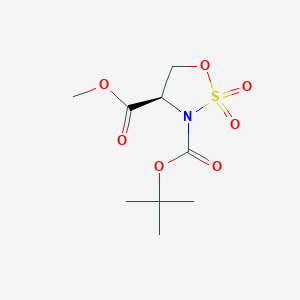
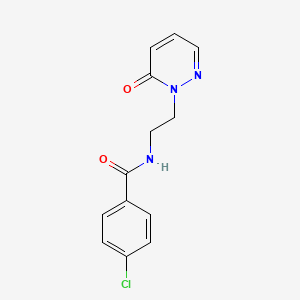
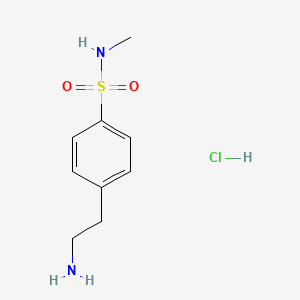
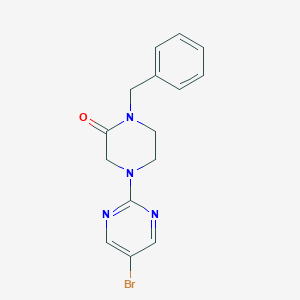
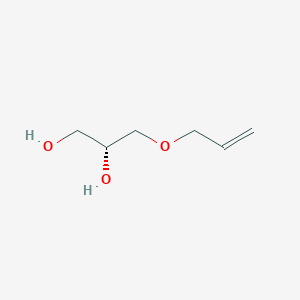
![Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2395964.png)
![3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2395965.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2395967.png)
![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide](/img/structure/B2395968.png)
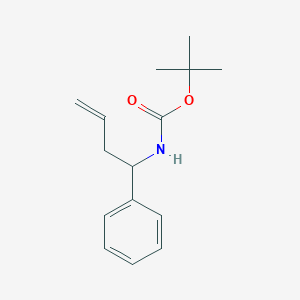
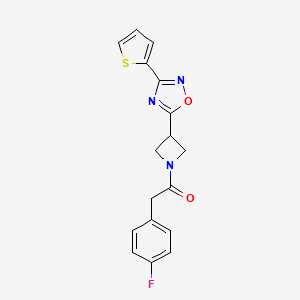
![Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2395973.png)
